molecular formula C11H9FO3 B14411250 4-(4-Fluorobenzoyl)oxolan-2-one CAS No. 81198-14-3

4-(4-Fluorobenzoyl)oxolan-2-one

Cat. No.: B14411250
CAS No.: 81198-14-3
M. Wt: 208.18 g/mol
InChI Key: IAROVFNRIBOQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorobenzoyl)oxolan-2-one is an organic compound with the molecular formula C11H9FO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzoyl)oxolan-2-one typically involves the reaction of 4-fluorobenzoyl chloride with oxolan-2-one under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

    Starting Materials: 4-fluorobenzoyl chloride and oxolan-2-one.

    Reaction Conditions: The reaction is performed in the presence of a base such as triethylamine or pyridine, and an inert solvent like dichloromethane.

    Procedure: The 4-fluorobenzoyl chloride is added dropwise to a solution of oxolan-2-one and the base in the solvent. The reaction mixture is stirred at room temperature for several hours until completion.

    Workup: The reaction mixture is then quenched with water, and the organic layer is separated. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The key steps include:

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzoyl)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Fluorobenzoyl)oxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzoyl)oxolan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The fluorobenzoyl group enhances its binding affinity and specificity towards certain proteins. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorobenzoyl)oxolan-2-one is unique due to the presence of both the fluorobenzoyl group and the oxolan-2-one ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

81198-14-3

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

4-(4-fluorobenzoyl)oxolan-2-one

InChI

InChI=1S/C11H9FO3/c12-9-3-1-7(2-4-9)11(14)8-5-10(13)15-6-8/h1-4,8H,5-6H2

InChI Key

IAROVFNRIBOQGR-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1=O)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.